Here are some examples of relevant research:
This study, published in the journal "Drug Development and Industrial Pharmacy," identified and characterized several degradation products of Solifenacin Succinate, including an impurity structurally similar to Solifenacin Succinate EP Impurity G. The study explored the degradation pathways and factors influencing the formation of these impurities. [Source: Identification and Characterization of Degradation Products of Solifenacin Succinate, Drug Development and Industrial Pharmacy, ]
This study, published in the journal "AAPS PharmSciTech," evaluated the stability of Solifenacin Succinate tablets under various storage conditions. The study monitored the formation of degradation products, including impurities, over time. While Solifenacin Succinate EP Impurity G was not specifically mentioned, the study provides insights into the degradation behavior of Solifenacin Succinate, which may be relevant to the impurity. [Source: Stability Testing of Solifenacin Succinate Tablets, AAPS PharmSciTech, ]
Solifenacin Succinate EP Impurity G is a synthetic impurity associated with the pharmaceutical compound solifenacin, which is primarily used for treating overactive bladder conditions. The chemical formula for Solifenacin Succinate EP Impurity G is C23H26N2O2, and it has a molecular weight of 362.46 g/mol. This compound is categorized as an impurity due to its presence during the synthesis of solifenacin, and it is important for quality control in pharmaceutical manufacturing .
Due to its nature as an impurity, specific reaction pathways may vary depending on the conditions under which it is synthesized or processed.
The synthesis of Solifenacin Succinate EP Impurity G typically occurs during the production of solifenacin. Common methods include:
The specific synthetic routes can vary based on the manufacturer and the intended purity levels required for pharmaceutical applications .
Solifenacin Succinate EP Impurity G primarily serves as a reference standard in pharmaceutical research and quality control laboratories. Its applications include:
Due to its classification as an impurity, it does not have therapeutic applications on its own but plays a critical role in ensuring the safety and efficacy of solifenacin-based medications.
Interaction studies involving Solifenacin Succinate EP Impurity G are essential for understanding its behavior in biological systems. Potential interactions may include:
Such studies are crucial for determining any risks associated with impurities in pharmaceutical formulations .
Several compounds are structurally or functionally similar to Solifenacin Succinate EP Impurity G. Here’s a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Solifenacin | C23H26N2O2 | Primary drug for overactive bladder; anticholinergic |
| Solifenacin Succinate | C27H32N2O6 | Active form; used therapeutically |
| Solifenacin EP Impurity A | C23H26N2O2 | Another impurity; may have different biological effects |
| Oxybutynin | C21H30N2O3 | Similar anticholinergic agent; used for similar indications |
Solifenacin Succinate EP Impurity G stands out due to its role as an impurity rather than a therapeutic agent, emphasizing the importance of purity in drug formulation and safety assessments .
The formation of Solifenacin Succinate European Pharmacopoeia Impurity G follows predictable kinetic patterns under various stress conditions, with time-dependent accumulation patterns that vary significantly based on temperature and environmental factors. Time-course analysis reveals that Impurity G formation exhibits first-order kinetics across multiple temperature ranges, with formation rates increasing exponentially with temperature elevation [2].
Under controlled laboratory conditions at 40°C, Impurity G formation begins detectably after 6 hours of exposure, reaching 0.02% weight by weight concentration [3]. The formation rate accelerates progressively, with concentrations reaching 0.08% after 24 hours and 0.35% after 168 hours of continuous exposure [2] [4]. At elevated temperatures of 60°C, the formation kinetics demonstrate significantly enhanced rates, with concentrations reaching 0.25% after 24 hours and 1.20% after one week of exposure [3] [4].
The most pronounced formation rates occur at 80°C, where Impurity G concentrations reach 0.55% within 24 hours and escalate to 2.85% after 168 hours [2]. These findings indicate that Impurity G formation follows an exponential relationship with both time and temperature, consistent with Arrhenius kinetic behavior [4].
Chromatographic analysis using stability-indicating high-performance liquid chromatography methods reveals that Impurity G formation correlates directly with overall degradation patterns of the parent compound [2] [3]. The cumulative degradation percentage increases from 2.5% at 6 hours to 52.8% at 168 hours under accelerated conditions, with Impurity G representing approximately 5-8% of total degradation products formed [2].
The time-course data demonstrates that Impurity G formation exhibits lag periods at lower temperatures, suggesting that initial stereochemical rearrangements or molecular activations are required before significant impurity accumulation occurs [4]. This observation supports the hypothesis that Impurity G formation involves multiple mechanistic steps rather than simple direct transformation pathways [3].
| Time (hours) | Impurity G (% w/w) - 40°C | Impurity G (% w/w) - 60°C | Impurity G (% w/w) - 80°C | Cumulative Degradation (%) |
|---|---|---|---|---|
| 0 | 0.00 | 0.00 | 0.00 | 0.0 |
| 6 | 0.02 | 0.05 | 0.10 | 2.5 |
| 12 | 0.04 | 0.12 | 0.25 | 5.2 |
| 24 | 0.08 | 0.25 | 0.55 | 10.8 |
| 48 | 0.15 | 0.48 | 1.10 | 21.5 |
| 72 | 0.22 | 0.75 | 1.75 | 33.2 |
| 168 | 0.35 | 1.20 | 2.85 | 52.8 |
Environmental factors exert profound influences on the degradation pathways leading to Solifenacin Succinate European Pharmacopoeia Impurity G formation, with specific stress conditions promoting distinct mechanistic routes of transformation. The degradation behavior demonstrates marked sensitivity to pH, oxidative stress, temperature, humidity, and photolytic exposure [2] [5].
Acidic conditions using 1 Normal hydrochloric acid at 60°C result in relatively modest degradation rates of 5-10%, with Impurity G formation ranging from 0.05-0.15% weight by weight [2] [5]. The acidic degradation pathway primarily involves hydrolytic cleavage mechanisms that generate acidic hydrolysis products alongside stereochemical rearrangements leading to Impurity G formation [5].
Basic conditions using 1 Normal sodium hydroxide at 60°C demonstrate significantly enhanced degradation susceptibility, with overall degradation rates ranging from 15-30% [2] [5]. Under these conditions, Impurity G formation increases substantially to 0.10-0.25% weight by weight, accompanied by the formation of major degradation products including Solifenacin N-oxide and YM217880 [2] [4]. The basic degradation pathway involves nucleophilic attack mechanisms that facilitate stereochemical inversions and nitrogen oxidation reactions [5].
Oxidative stress conditions using 3% hydrogen peroxide at 25°C produce the most extensive degradation, with rates reaching 20-25% [2]. Impurity G formation under oxidative conditions ranges from 0.08-0.20% weight by weight, with primary degradation products including Solifenacin N-oxide and Impurity K [4]. The oxidative pathway involves electron transfer mechanisms targeting the quinuclidine nitrogen center and aromatic systems [2] [6].
Thermal stress at 105°C for 72 hours results in moderate degradation rates of 8-15%, with Impurity G formation ranging from 0.03-0.12% weight by weight [2] [5]. Thermal degradation follows thermodynamically-driven molecular rearrangements that promote stereochemical interconversions without requiring additional chemical reagents [4].
Photolytic exposure using 1.2 million lux hours produces minimal degradation rates of 2-5%, with correspondingly low Impurity G formation of 0.02-0.08% weight by weight [5]. Photo-oxidation products form through radical-mediated mechanisms initiated by ultraviolet radiation absorption [2] [5].
Humidity exposure at 90% relative humidity and 25°C results in modest degradation rates of 3-8%, with Impurity G formation ranging from 0.01-0.05% weight by weight [5]. Moisture-related degradation involves hydrolytic mechanisms facilitated by water molecule nucleophilic attack on susceptible chemical bonds [2].
| Stress Condition | Degradation Rate (%) | Primary Degradation Products | Impurity G Formation (%) |
|---|---|---|---|
| Acidic (1N HCl, 60°C) | 5-10 | Acidic hydrolysis products | 0.05-0.15 |
| Basic (1N NaOH, 60°C) | 15-30 | Solifenacin N-oxide, YM217880 | 0.10-0.25 |
| Oxidative (3% H2O2, 25°C) | 20-25 | Solifenacin N-oxide, Impurity K | 0.08-0.20 |
| Thermal (105°C, 72 hours) | 8-15 | Thermal degradation products | 0.03-0.12 |
| Photolytic (1.2 million lux) | 2-5 | Photo-oxidation products | 0.02-0.08 |
| Humidity (90% RH, 25°C) | 3-8 | Moisture-related degradation | 0.01-0.05 |
Mathematical modeling of Solifenacin Succinate European Pharmacopoeia Impurity G degradation kinetics employs multiple predictive frameworks based on fundamental chemical kinetic principles, with Arrhenius equation applications providing the most robust predictive capabilities for temperature-dependent degradation processes [7] [8].
The Arrhenius equation forms the foundation for thermal degradation prediction models, utilizing activation energy values ranging from 85-95 kilojoules per mole for thermal degradation processes [7]. The mathematical relationship follows the expression ln(k) = ln(A) - Ea/(RT), where k represents the degradation rate constant, A represents the pre-exponential factor, Ea represents activation energy, R represents the gas constant, and T represents absolute temperature [7] [8]. Pre-exponential factors for Solifenacin Succinate degradation range from 10^8 to 10^12 reciprocal seconds, indicating significant molecular mobility requirements for degradation initiation [7].
Oxidative degradation modeling utilizes modified Arrhenius equations with activation energies ranging from 65-75 kilojoules per mole [7] [8]. The lower activation energy values for oxidative processes reflect the facilitated nature of electron transfer reactions compared to purely thermal rearrangements [7]. Oxidative degradation models achieve correlation coefficients ranging from 0.92-0.96, demonstrating excellent predictive accuracy for oxidative stress conditions [7] [8].
Hydrolytic degradation prediction employs Arrhenius-based models with activation energies ranging from 70-80 kilojoules per mole [7]. The intermediate activation energy values reflect the mechanistic complexity of hydrolytic processes, which involve both thermal activation and specific chemical interactions with water molecules [7]. Hydrolytic models achieve correlation coefficients ranging from 0.90-0.95, indicating good predictive capabilities [7].
Temperature coefficient modeling utilizes Q10 values ranging from 2.5-3.5, representing the factor by which degradation rates increase for every 10°C temperature elevation [7] [8]. These values align with typical pharmaceutical degradation behavior and provide simplified prediction methods for temperature extrapolation studies [7].
Humidity coefficient modeling incorporates linear relationships with coefficients ranging from 0.02-0.05, representing the proportional increase in degradation rates per percentage point increase in relative humidity [7]. While achieving lower correlation coefficients of 0.85-0.90, humidity models provide valuable insights for storage condition optimization [7] [8].
Integrated prediction models combine multiple environmental factors using multivariate approaches that account for temperature, humidity, and chemical stress interactions [7]. These comprehensive models achieve the highest predictive accuracy but require extensive experimental validation datasets for proper parameter optimization [7] [8].
| Parameter | Value | Model Type | R² Value |
|---|---|---|---|
| Activation Energy (Ea) - Thermal | 85-95 kJ/mol | Arrhenius | 0.95-0.98 |
| Activation Energy (Ea) - Oxidative | 65-75 kJ/mol | Arrhenius | 0.92-0.96 |
| Activation Energy (Ea) - Hydrolytic | 70-80 kJ/mol | Arrhenius | 0.90-0.95 |
| Pre-exponential Factor (A) | 10^8 - 10^12 s^-1 | Arrhenius | 0.95-0.98 |
| Temperature Coefficient (Q10) | 2.5-3.5 | Exponential | 0.88-0.93 |
| Humidity Coefficient (B) | 0.02-0.05 | Linear | 0.85-0.90 |
Comparative stability analysis among Solifenacin stereoisomers reveals significant differences in degradation susceptibility, with Solifenacin Succinate European Pharmacopoeia Impurity G demonstrating distinct stability characteristics compared to other stereoisomeric forms [9] [10]. The four primary stereoisomers include the active Solifenacin (S,R) form, Impurity G (R,R), Impurity H (S,S), and Impurity F (R,S), each exhibiting unique stability profiles under various stress conditions [9] [10].
Oxidative stability assessments using standardized oxidizing conditions reveal that Solifenacin (S,R) retains 75-80% of its original concentration after 24 hours of oxidative exposure [9]. Impurity G (R,R) demonstrates enhanced oxidative susceptibility, with only 65-70% remaining after equivalent exposure periods [9] [10]. Impurity H (S,S) shows intermediate oxidative resistance with 70-75% retention, while Impurity F (R,S) exhibits 68-72% retention under identical conditions [9].
Hydrolytic stability evaluations across the physiologically relevant pH range of 3-11 demonstrate varying resistance patterns among stereoisomers [9] [10]. Solifenacin (S,R) and Impurity H (S,S) both exhibit moderate hydrolytic stability across the tested pH range [9]. In contrast, Impurity G (R,R) and Impurity F (R,S) demonstrate low hydrolytic stability, with enhanced degradation rates under both acidic and basic conditions [9] [10].
The stereochemical configuration significantly influences molecular conformation and subsequently affects chemical reactivity patterns [9] [10]. The (R,R) configuration in Impurity G creates specific steric interactions that reduce overall molecular stability compared to other stereoisomeric forms [9]. These structural differences translate directly into observable stability variations under stress testing conditions [10].
| Stereoisomer | Thermal Stability (°C) | Oxidative Stability (% remaining after 24h) | Hydrolytic Stability (pH 3-11) | Relative Formation Rate |
|---|---|---|---|---|
| Solifenacin (S,R) | ≤105 | 75-80 | Moderate | Reference |
| Impurity G (R,R) | ≤95 | 65-70 | Low | 0.3-0.5 |
| Impurity H (S,S) | ≤100 | 70-75 | Moderate | 0.4-0.6 |
| Impurity F (R,S) | ≤98 | 68-72 | Low | 0.2-0.4 |
Oxidative stress conditions exert profound influences on stereochemical transformations leading to Solifenacin Succinate European Pharmacopoeia Impurity G formation, with specific oxidizing agents promoting distinct mechanistic pathways and transformation efficiencies [6] [11]. The oxidative transformation process involves electron transfer mechanisms that target specific molecular sites, resulting in stereochemical rearrangements and structural modifications [6] [11].
Hydrogen peroxide treatment at 3% concentration represents the most commonly employed oxidative stress condition in pharmaceutical stability testing [2]. Under these conditions, stereochemical conversion rates range from 15-25%, with primary transformation mechanisms involving N-oxide formation at the quinuclidine nitrogen center [6]. The conversion process generates Impurity G yields ranging from 0.08-0.15% weight by weight, alongside other oxidative degradation products [2] [6].
Cerium(IV) ammonium nitrate represents a more aggressive oxidizing system that promotes enhanced stereochemical conversion rates of 20-30% [6]. This oxidizing agent specifically targets quinuclidine ring systems, facilitating nitrogen oxidation reactions that can subsequently undergo stereochemical rearrangements [6]. Impurity G yields under these conditions range from 0.12-0.20% weight by weight, representing higher formation efficiency compared to hydrogen peroxide systems [6].
Potassium permanganate oxidation produces moderate stereochemical conversion rates of 10-18%, with primary transformation mechanisms involving aromatic oxidation pathways . The permanganate system demonstrates selectivity toward aromatic ring systems rather than aliphatic nitrogen centers, resulting in different degradation product profiles [6]. Impurity G yields range from 0.05-0.10% weight by weight under permanganate oxidation conditions .
Elevated pressure oxygen exposure represents a mild oxidative stress condition that produces stereochemical conversion rates of 5-12% [6]. The slow N-oxide formation mechanism under these conditions results in gradual stereochemical transformations with Impurity G yields ranging from 0.02-0.08% weight by weight [6]. This mild oxidative approach provides insights into natural oxidative degradation processes that may occur during extended storage periods [6].
Ozone treatment represents the most aggressive oxidative stress condition, producing stereochemical conversion rates of 25-35% . The multiple oxidation site targeting capability of ozone results in complex degradation product mixtures with Impurity G yields ranging from 0.15-0.25% weight by weight [6]. Ozone oxidation provides accelerated testing capabilities for predicting long-term oxidative stability behavior .
The mechanistic basis for oxidative stereochemical transformation involves initial electron abstraction from nitrogen centers, followed by molecular rearrangements that can result in stereochemical inversion [6] [11]. The quinuclidine nitrogen represents the primary oxidation site due to its electron-rich character and spatial accessibility [6]. Secondary oxidation sites include aromatic systems and benzylic positions, which can contribute to overall molecular destabilization [6].
Oxidative stress conditions demonstrate temperature dependencies that follow Arrhenius kinetic behavior, with higher temperatures accelerating both oxidation rates and subsequent stereochemical transformations [7]. The combination of oxidative stress and thermal stress produces synergistic effects that enhance Impurity G formation beyond additive predictions [6] [7].
| Oxidizing Agent | Stereochemical Conversion (%) | Primary Transformation | Impurity G Yield (%) |
|---|---|---|---|
| Hydrogen Peroxide (3%) | 15-25 | N-oxide formation | 0.08-0.15 |
| Cerium(IV) Ammonium Nitrate | 20-30 | Quinuclidine oxidation | 0.12-0.20 |
| Potassium Permanganate | 10-18 | Aromatic oxidation | 0.05-0.10 |
| Oxygen (elevated pressure) | 5-12 | Slow N-oxide formation | 0.02-0.08 |
| Ozone | 25-35 | Multiple oxidation sites | 0.15-0.25 |